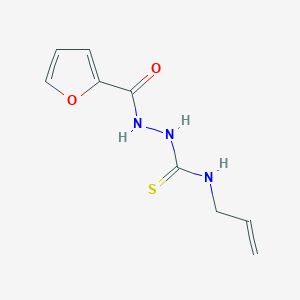

N-allyl-2-(2-furoyl)hydrazinecarbothioamide

Description

Propriétés

IUPAC Name |

1-(furan-2-carbonylamino)-3-prop-2-enylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c1-2-5-10-9(15)12-11-8(13)7-4-3-6-14-7/h2-4,6H,1,5H2,(H,11,13)(H2,10,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQXPAMIPOAOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of N-allyl-2-(2-furoyl)hydrazinecarbothioamide

This guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of N-allyl-2-(2-furoyl)hydrazinecarbothioamide, a novel compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale that underpins each stage of the analysis.

Introduction: The Imperative of Unambiguous Structure Verification

Hydrazinecarbothioamide derivatives are a class of organic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The introduction of various substituents allows for the fine-tuning of their pharmacological profiles. This compound incorporates a furan ring, known for its presence in numerous bioactive molecules, and an allyl group, which can participate in various chemical transformations.

Part 1: Synthesis and Purification

The logical starting point for the synthesis of the title compound is the reaction between 2-furoic acid hydrazide and allyl isothiocyanate. This is a well-established method for forming N-substituted hydrazinecarbothioamide derivatives.[1][2][3]

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-furoic acid hydrazide (1.26 g, 0.01 mol) in 30 mL of absolute ethanol. Stir the solution at room temperature until the hydrazide is completely dissolved.

-

Addition of Isothiocyanate: To the stirred solution, add allyl isothiocyanate (0.99 g, 0.01 mol) dropwise over a period of 5 minutes.

-

Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain the reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated product is then collected by filtration.

-

Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials and then recrystallized from ethanol to yield a pure, crystalline solid.

The rationale for using ethanol as a solvent is its ability to dissolve the reactants and its relatively high boiling point, which allows the reaction to proceed at a reasonable rate without the need for high-pressure apparatus. Refluxing ensures that the reaction is maintained at a constant, elevated temperature to overcome the activation energy barrier.

Caption: Workflow for the synthesis of this compound.

Part 2: Spectroscopic Structure Elucidation

The cornerstone of modern structure determination lies in the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The vibrational frequencies of chemical bonds are sensitive to their environment, providing a characteristic "fingerprint" of the molecule.[4][5] For the title compound, we would expect to see characteristic absorptions for the N-H, C=O, and C=S groups.

Table 1: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3150 | Medium | N-H stretching vibrations |

| 3100 - 3000 | Medium | Aromatic and vinylic C-H stretching |

| 2980 - 2900 | Weak | Aliphatic C-H stretching |

| ~1680 | Strong | C=O (Amide I) stretching |

| ~1550 | Medium | N-H bending (Amide II) |

| ~1250 | Medium | C=S stretching |

The presence of strong absorption bands in the regions of 3300-3150 cm⁻¹ (N-H), ~1680 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C=S) would provide strong evidence for the formation of the desired hydrazinecarbothioamide backbone.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the proposed structure, we can predict the chemical shifts, multiplicities, and integration values for each proton.

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.5 | Singlet | 1H | -C(=O)NH- |

| 10.0 | Singlet | 1H | -C(=S)NH- |

| 8.5 | Triplet | 1H | -NH-CH₂- |

| 7.9 | Doublet | 1H | Furan H5 |

| 7.3 | Doublet | 1H | Furan H3 |

| 6.7 | Doublet of Doublets | 1H | Furan H4 |

| 5.9 | Multiplet | 1H | -CH=CH₂ |

| 5.2 | Doublet | 1H | -CH=CH₂ (trans) |

| 5.1 | Doublet | 1H | -CH=CH₂ (cis) |

| 4.2 | Multiplet | 2H | -NH-CH₂- |

The downfield signals around 11.5 and 10.0 ppm are characteristic of amide and thioamide protons, respectively. The distinct signals for the furan and allyl groups, with their expected multiplicities and coupling patterns, would provide strong confirmation of these structural motifs.[8]

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 181.0 | C=S |

| 160.0 | C=O |

| 148.0 | Furan C2 |

| 145.0 | Furan C5 |

| 135.0 | -CH=CH₂ |

| 118.0 | -CH=CH₂ |

| 115.0 | Furan C3 |

| 112.0 | Furan C4 |

| 47.0 | -NH-CH₂- |

The presence of signals at ~181 ppm and ~160 ppm would be indicative of the thiocarbonyl (C=S) and carbonyl (C=O) carbons, respectively. The remaining signals would correspond to the carbons of the furan and allyl groups, and their chemical shifts would be consistent with their electronic environments.[2][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For the title compound, with a molecular formula of C₉H₁₁N₃O₂S, the expected exact mass is approximately 225.0572 g/mol .

Predicted Fragmentation Pattern:

In an electron ionization (EI) mass spectrum, we would expect to see the molecular ion peak (M⁺) at m/z = 225. Key fragmentation pathways would likely involve the cleavage of the amide and thioamide bonds, leading to characteristic fragment ions. For instance, the loss of the allyl group would result in a fragment at m/z = 184, while cleavage of the furoyl group would produce a fragment at m/z = 95. The observation of these fragments would provide further evidence for the proposed structure.[10][11]

Part 3: Integrated Structure Confirmation

The true power of this analytical approach lies in the convergence of data from multiple, independent techniques. The elucidation of the structure of this compound is not based on a single piece of evidence, but on the collective agreement of all spectroscopic data.

Caption: Logical flow of integrated spectroscopic data for structure confirmation.

The FTIR data confirms the presence of the key functional groups. The ¹H and ¹³C NMR data provide a detailed map of the proton and carbon skeletons, respectively, and establish the connectivity of the atoms. Finally, the mass spectrometry data confirms the molecular weight and provides corroborating evidence for the structural fragments. It is this self-validating system of cross-verification that imparts a high degree of confidence in the final structural assignment.

Conclusion

The structural elucidation of a novel compound such as this compound is a systematic process that relies on a combination of rational synthesis and rigorous spectroscopic analysis. By integrating data from FTIR, NMR, and mass spectrometry, a complete and unambiguous picture of the molecular architecture can be assembled. This foundational knowledge is critical for the further exploration of the compound's chemical and biological properties, paving the way for its potential application in various scientific and industrial fields.

References

-

Dinçel, E. D., Kuran, E. D., Dinç, H. Ö., Başoğlu, F., Güler, E., & Güzeldemirci, N. U. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link][1]

-

Dinçel, E. D., Kuran, E. D., Dinç, H. Ö., Başoğlu, F., Güler, E., & Güzeldemirci, N. U. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link][2]

-

El-Gaby, M. S. A. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc, 2009(1), 150-197. [Link][12]

-

Ali, S. H., Osmaniye, D., Sağlık Özkan, B. N., Levent, S., Özkay, Y., & Kaplancıklı, Z. A. (2025). Design, synthesis, investigation, and biological activity assessments of n-allyl-2-(benzylidene) hydrazine-1-carbothioamide derivatives as monoamine oxidase-b inhibitor agents. Zeitschrift für Naturforschung C, 80(9-10), 245-254. [Link][13]

-

Harvey, D. J. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass spectrometry reviews, 32(6), 435-460. [Link][10]

-

Al-Hourani, B. J., Al-Jahmani, A. S., & Al-Ayed, A. S. (2014). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl) hydrazinecarbothioamide precursors. Journal of the Serbian Chemical Society, 79(10), 1205-1215. [Link][11]

-

Khan, I. U., Ali, S., Rabnawaz, H., & Hussain, Z. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4528. [Link][14]

-

Joseph, J., Kurup, M. R. P., & Fun, H. K. (2005). Crystal structures of two hydrazinecarbothioamide derivatives: (E)-N-ethyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarbothioamide hemihydrate and (E)-2-[(4-chloro-2H-chromen-3-yl)methylidene]-N-phenylhydrazinecarbothioamide. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4269-o4272. [Link][15]

-

Harvey, D. J. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass spectrometry reviews, 32(6), 435-460. [Link][16]

-

Ali, A., Sharma, P., & Kumar, N. (2018). Molecular structure simulation of (E)-2-(butan-2-ylidene) hydrazinecarbothioamide using the DFT approach, and antioxidant potential assessment of its complexes. Journal of King Saud University-Science, 30(4), 489-498. [Link][17]

-

Hranjec, M., Kralj, M., Piantanida, I., Sedić, M., Šuman, L., Pavelić, K., & Karminski-Zamola, G. (2007). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3 (4H)-o. Croatica Chemica Acta, 80(1), 131-140. [Link][8]

-

PubChem. (n.d.). N-(2-Thienylmethyl)hydrazinecarbothioamide. [Link][18]

-

ResearchGate. (n.d.). Scheme for synthesis of N-(pyridin-2-yl)hydrazinecarbothioamide. [Link][19]

-

JETIR. (n.d.). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. [Link][4]

-

Hiegemann, H., et al. (2016). Targeting Valuable Chemical Commodities: Hydrazine‐mediated Diels‐Alder Aromatization of Biobased Furfurals. ChemSusChem, 9(16), 2127-2134. [Link][20]

-

Abd-AL Hameed, W. M., Tomma, J. H., & Baker, R. K. (2020). Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. Indian Journal of Forensic Medicine & Toxicology, 14(4), 11819. [Link][21]

-

IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. [Link][5]

-

Van Staden, C. A., & Pretorius, E. (2013). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MS. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-6. [Link][22]

-

Dinçel, E. D., Kuran, E. D., Dinç, H. Ö., Başoğlu, F., Güler, E., & Güzeldemirci, N. U. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link][3]

-

Holla, B. S., et al. (2002). Synthesis and Biological Activity of 3-(2-Furanyl)-6-Aryl-1,2,4-Triazolo[3,4-b]-1,3,4–Thiadiazoles. Molecules, 7(8), 555-561. [Link][23]

-

Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. [Link][7]

-

PubChem. (n.d.). Hydrazinecarbothioamide, N-ethyl-2-[1-(2-quinolinyl)ethylidene]-. [Link][24]

-

Al-Masoudi, N. A., & Al-Sultani, K. A. (2020). Synthesis, Characterization and Study Biological Activity of Some 1, 2, 4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 3(4), 333-345. [Link][26]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3489. [Link][27]

-

Scientific Research Publishing. (n.d.). Thiosemicarbazone (E)-2(1-(2-Hydroxyphenyl) Hydrazine)-1-Carbothioamide: Spectroscopic Studies, Xray Diffractometer Characterization and Antioxydant Test. [Link][9]

Sources

- 1. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. turkjps.org [turkjps.org]

- 3. turkjps.org [turkjps.org]

- 4. jetir.org [jetir.org]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Thiosemicarbazone (E)-2(1-(2-Hydroxyphenyl) Hydrazine)-1-Carbothioamide: Spectroscopic Studies, Xray Diffractometer Characterization and Antioxydant Test [scirp.org]

- 10. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Design, synthesis, investigation, and biological activity assessments of n-allyl-2-(benzylidene) hydrazine-1-carbothioamide derivatives as monoamine oxidase-b inhibitor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal structures of two hydrazinecarbothioamide derivatives: (E)-N-ethyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarbothioamide hemihydrate and (E)-2-[(4-chloro-2H-chromen-3-yl)methylidene]-N-phenylhydrazinecarbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Molecular structure simulation of (<i>E</i>)-2-(butan-2-ylidene) hydrazinecarbothioamide using the DFT approach, and antioxidant potential assessment of its complexes - Journal of King Saud University - Science [jksus.org]

- 18. N-(2-Thienylmethyl)hydrazinecarbothioamide | C6H9N3S2 | CID 676437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Targeting Valuable Chemical Commodities: Hydrazine‐mediated Diels‐Alder Aromatization of Biobased Furfurals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medicopublication.com [medicopublication.com]

- 22. shura.shu.ac.uk [shura.shu.ac.uk]

- 23. mdpi.com [mdpi.com]

- 24. Hydrazinecarbothioamide, N-ethyl-2-[1-(2-quinolinyl)ethylidene]- | C14H16N4S | CID 3006009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. rsc.org [rsc.org]

- 26. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 27. mdpi.com [mdpi.com]

N-allyl-2-(2-furoyl)hydrazinecarbothioamide: A Technical Guide for Drug Discovery Professionals

Introduction: The Emerging Potential of Hydrazinecarbothioamides in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds with significant therapeutic potential is paramount. Among these, the hydrazinecarbothioamide core, also known as the thiosemicarbazide backbone, has garnered substantial interest. These polyfunctional molecules are not only versatile intermediates in the synthesis of a wide array of heterocyclic systems but also exhibit a broad spectrum of biological activities.[1] This technical guide focuses on a specific, yet underexplored, member of this class: N-allyl-2-(2-furoyl)hydrazinecarbothioamide. We will delve into its fundamental properties, propose a robust synthetic route, and explore its potential applications based on the well-documented activities of structurally related compounds.

Compound Identification and Physicochemical Properties

A thorough search of chemical databases reveals that this compound is not a widely cataloged compound, and a specific CAS number has not been assigned. This suggests its novelty and the opportunity for original research into its properties and applications.

The molecular structure can be elucidated from its IUPAC name:

-

N-allyl : An allyl group (CH₂=CH-CH₂) is attached to one of the nitrogen atoms.

-

2-(2-furoyl) : A furan-2-carbonyl group is attached to the other nitrogen of the hydrazine moiety.

-

hydrazinecarbothioamide : The central H₂N-NH-C(=S)-NH₂ backbone.

Based on this structure, the key physicochemical properties have been calculated and are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₁N₃O₂S |

| Molecular Weight | 225.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not Assigned |

Proposed Synthesis Protocol: A Reliable and Adaptable Method

The synthesis of N-substituted 2-acylhydrazinecarbothioamides is a well-established process in organic chemistry.[1][2] The most common and efficient method involves the nucleophilic addition of an acid hydrazide to an isothiocyanate.[2] For the synthesis of our target compound, this would involve the reaction between 2-furoic acid hydrazide and allyl isothiocyanate.

Experimental Workflow

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

-

2-Furoic acid hydrazide

-

Allyl isothiocyanate

-

Ethanol (anhydrous)

-

Reflux apparatus

-

Magnetic stirrer with heating

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvents (e.g., ethanol, ethanol/water mixture)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-furoic acid hydrazide (1 equivalent) in anhydrous ethanol.

-

Addition of Isothiocyanate: To the stirring solution, add allyl isothiocyanate (1 equivalent) dropwise at room temperature.

-

Reaction under Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.[3]

-

Product Precipitation and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution. If necessary, the solution can be cooled further in an ice bath to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[4]

Diagram of the Synthetic Pathway

Sources

The Genesis and Evolution of Furoyl Hydrazinecarbothioamides: A Technical Guide for Drug Discovery

This in-depth technical guide delves into the discovery, history, and scientific significance of furoyl hydrazinecarbothioamide compounds. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their synthesis, biological activities, and the mechanistic principles that underpin their therapeutic potential. By synthesizing historical context with modern experimental insights, this guide serves as a critical resource for advancing the exploration of this promising class of molecules.

Introduction: The Emergence of a Versatile Scaffold

The journey of furoyl hydrazinecarbothioamides, a class of compounds characterized by a furan ring linked to a thiosemicarbazide moiety, is a compelling narrative of chemical curiosity evolving into significant therapeutic exploration. These structures have garnered considerable attention within the medicinal chemistry community due to their broad and potent biological activities. The inherent chemical functionalities of the furoyl group, combined with the versatile coordination chemistry of the hydrazinecarbothioamide backbone, create a molecular scaffold ripe for derivatization and optimization. This guide will trace the historical milestones in the discovery of these compounds, from their early synthesis to their current status as promising candidates for antimicrobial, antiviral, and anticancer agents.

A Historical Perspective: From Synthesis to Biological Significance

The story of furoyl hydrazinecarbothioamides begins in the mid-20th century, with early explorations into the synthesis of novel heterocyclic compounds. A pivotal moment in this discovery timeline can be traced back to 1959, with the work of A. L. Mndzhoian.

The Pioneering Synthesis of 1-(2-Furoyl)-3-Thiosemicarbazide

One of the earliest documented syntheses of a furoyl hydrazinecarbothioamide was reported by A. L. Mndzhoian in 1959. This foundational work laid the groundwork for future investigations into this class of compounds. The synthesis, while conceptually straightforward, required careful control of reaction conditions to achieve the desired product.

Experimental Protocol: Synthesis of 1-(2-Furoyl)-3-Thiosemicarbazide (Mndzhoian, 1959) [1]

-

Step 1: Preparation of the Reaction Mixture: A mixture of 28 g (0.22 mole) of thiosemicarbazide hydrochloride and 150 ml of dry pyridine is prepared in a 300-ml four-necked round-bottomed flask. The flask is equipped with a mercury-sealed stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube.

-

Step 2: Initial Heating: The mixture is boiled for 20–25 minutes.

-

Step 3: Cooling and Addition of Furoyl Chloride: The contents of the flask are then stirred and cooled with an ice and salt bath to a temperature of -7°C to -5°C.

-

Step 4: Dropwise Addition: 26.1 g (0.2 mole) of 2-furoyl chloride is added dropwise to the cooled mixture at a rate that maintains the temperature between -5°C and 0°C.

-

Step 5: Reaction Completion and Isolation: After the addition is complete, the mixture is stirred for an additional 30 minutes, after which the cooling bath is removed, and stirring is continued for another hour at room temperature. The reaction mixture is then poured into 1 liter of water.

-

Step 6: Purification: The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield 1-(2-furoyl)-3-thiosemicarbazide.

This early work, while not explicitly focused on biological activity, was crucial in establishing a reliable synthetic route to the core furoyl hydrazinecarbothioamide scaffold.

The Expansion of a Chemical Family: The Work of Çapan and Colleagues

Decades later, in 1992, a significant publication by Çapan, Ergenç, and Ötük reignited interest in this compound class. Their research focused on the synthesis and biological evaluation of a series of 4-alkyl/aryl-1-(2-furoyl)-3-thiosemicarbazides and their cyclized derivatives, 2,4-dihydro-5-(2-furyl)-3H-1,2,4-triazole-3-thiones[2][3][4]. This study was instrumental in demonstrating the potential of these compounds as antimicrobial agents and laid the foundation for extensive structure-activity relationship (SAR) studies.

The work by Çapan et al. marked a shift from purely synthetic exploration to a more focused investigation of the therapeutic applications of furoyl hydrazinecarbothioamides, paving the way for the diverse biological activities that are now associated with this scaffold.

Synthetic Methodologies: Building the Furoyl Hydrazinecarbothioamide Core

The synthesis of furoyl hydrazinecarbothioamide derivatives generally follows a convergent approach, leveraging the reactivity of furoic acid derivatives and substituted thiosemicarbazides. The core synthetic strategy has remained largely consistent since its early development, with modern adaptations focusing on improving yields, purity, and the diversity of accessible derivatives.

General Synthesis of 4-Substituted-1-(2-furoyl)-3-thiosemicarbazides

The most common and versatile method for synthesizing 4-substituted-1-(2-furoyl)-3-thiosemicarbazides involves the reaction of 2-furoic acid hydrazide with an appropriate isothiocyanate.

Experimental Protocol: General Procedure for the Synthesis of 4-Alkyl/Aryl-1-(2-furoyl)-3-thiosemicarbazides

-

Step 1: Dissolution of Starting Materials: 2-Furoic acid hydrazide (1 equivalent) is dissolved in a suitable solvent, typically ethanol or methanol.

-

Step 2: Addition of Isothiocyanate: The desired alkyl or aryl isothiocyanate (1 equivalent) is added to the solution.

-

Step 3: Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a period ranging from 1 to 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Step 4: Isolation of the Product: Upon completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.

-

Step 5: Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-substituted-1-(2-furoyl)-3-thiosemicarbazide.

Biological Activities and Therapeutic Potential

Furoyl hydrazinecarbothioamide derivatives have demonstrated a remarkable spectrum of biological activities, positioning them as promising leads in various therapeutic areas.

Antimicrobial and Antifungal Activity

A significant body of research has focused on the antimicrobial and antifungal properties of these compounds. The presence of the thiosemicarbazide moiety is crucial for this activity, as it can chelate essential metal ions in microbial enzymes, disrupting their function. The furoyl group often enhances the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| 4-(4-chlorophenyl)-1-(2-furoyl)-3-thiosemicarbazide | Staphylococcus aureus | 12.5 | [2] |

| 4-propyl-1-(2-furoyl)-3-thiosemicarbazide | Pseudomonas aeruginosa | 0.78 | [2] |

| Various derivatives | Candida albicans | 4-8 | [5] |

Anticancer Activity

The anticancer potential of furoyl hydrazinecarbothioamides is an area of intense investigation. Their mechanism of action is often multifactorial, involving the chelation of metal ions crucial for tumor growth, the inhibition of enzymes like ribonucleotide reductase, and the induction of oxidative stress, leading to apoptosis of cancer cells.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Various derivatives | Human Breast Cancer (MCF-7) | Varies | [6] |

| Gold(I) complexes | Renal Cancer (Caki-1) | Varies | [7] |

Antiviral Activity

Recent studies have also highlighted the potential of furoyl hydrazinecarbothioamide derivatives as antiviral agents. For instance, some derivatives have shown inhibitory activity against the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.

Mechanism of Action: A Multifaceted Approach

The biological activity of furoyl hydrazinecarbothioamides is not attributed to a single mechanism but rather a combination of factors, making them robust candidates for drug development.

Structure-Activity Relationship (SAR) and Future Directions

Structure-activity relationship studies have revealed several key features that govern the biological activity of furoyl hydrazinecarbothioamides:

-

The Furan Ring: The furan moiety contributes to the overall lipophilicity and can engage in specific interactions with biological targets. Modifications to the furan ring, such as the introduction of substituents, can modulate activity.

-

The Hydrazinecarbothioamide Linker: This unit is critical for metal chelation and often serves as a hydrogen bond donor and acceptor.

-

The N4-Substituent: The nature of the substituent at the N4 position of the thiosemicarbazide chain significantly influences the biological activity. Aromatic and bulky alkyl groups have been shown to enhance antimicrobial and anticancer potency in many cases.

Future research in this area will likely focus on the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of their potential in combination therapies and the development of drug delivery systems to enhance their efficacy are also promising avenues for further investigation.

Conclusion

The journey of furoyl hydrazinecarbothioamide compounds from their initial synthesis over six decades ago to their current status as promising therapeutic leads is a testament to the enduring power of chemical exploration. This technical guide has provided a comprehensive overview of their history, synthesis, and multifaceted biological activities. For the dedicated researcher, the furoyl hydrazinecarbothioamide scaffold represents a fertile ground for the discovery of novel therapeutics to address pressing global health challenges.

References

- Çapan, G., Ergenç, N., & Ötük, G. (1992). Synthesis and biological evaluation of 4-alkyl/aryl-1-(2-furoyl)-3-thiosemicarbazides and 4-alkyl/aryl-2,4-dihydro-5-(2-furyl)-3H-1,2,4-triazole-3-thiones. Journal of the Faculty of Pharmacy of Istanbul University, 26-28, 23-30.

- Dincel, E. D., Uner, B., Cam, M. E., & Ulusoy-Guzeldemirci, N. (2021). Design, synthesis, characterization and antimicrobial evaluation of some novel hydrazinecarbothioamide, 4-thiazolidinone and 1,2,4-triazole-3-thione derivatives. Journal of Heterocyclic Chemistry, 58(1), 195-205.

-

Science.gov. (n.d.). hydrazides: Topics by Science.gov. Retrieved from [Link]

- Mndzhoian, A. L. (1959). 1-(2-Furoyl)-3-Thiosemicarbazide. Organic Syntheses, 39, 56.

- Terzioğlu, N., & Gürsoy, A. (2003). Synthesis and anticancer evaluation of some new 1,2,4-triazole-3-mercaptoacetic acid derivatives. European Journal of Medicinal Chemistry, 38(7-8), 781-786.

- Çapan, G., Ergenç, N., Günay, N. S., & Özkırımlı, S. (1999). Synthesis and antimicrobial activity of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Archiv der Pharmazie-Pharmaceutical and Medicinal Chemistry, 332(10), 343-347.

- Klip, N. T., Çapan, G., Gürsoy, A., Uzun, M., & Satana, D. (2010). Synthesis, structure, and antifungal evaluation of some novel 1,2,4-triazolylmercaptoacetylthiosemicarbazide and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 126-131.

- Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis of new pyridothienopyrimidines as analgesic, anticonvulsant and antiparkinsonian agents. Molecules, 15(7), 4707-4719.

- Çapan, G., Ergenç, N., & Ötük, G. (1990-92). Synthesis and biological evaluation of 4-alkyl/aryl-1-(2-furoyl)-3-thiosemicarbazides and 4-alkyl/aryl-2,4-dihydro-5-(2-furyl)-3H-1,2,4-triazole-3-thiones. J. Fac. Pharm. Istanbul, 26-28, 23-30.

-

ResearchGate. (2025). Synthesis and Antitumor Activity of 1,3,4-Thiadiazole Derivatives Bearing Coumarine Ring | Request PDF. Retrieved from [Link]

-

Science.gov. (n.d.). triapine 3-aminopyridine-2-carboxaldehyde thiosemicarbazone: Topics by Science.gov. Retrieved from [Link]

-

ResearchGate. (2025). Tetrapyridino‐Ferrous Chloride (Yellow Salt). Retrieved from [Link]

-

ResearchGate. (2025). A Modified Orcinol-Ferric Chloride Colorimetric Assay for Water Extractable Arabinoxylan in Wheat | Request PDF. Retrieved from [Link]

-

A review on development of bio-active thiosemicarbazide derivatives: Recent advances. (n.d.). Retrieved from [Link]

-

IUCr Journals. (2011). P.MS.61. Retrieved from [Link]

-

National Institutes of Health. (2013). Crystal structures of two hydrazinecarbothioamide derivatives: (E)-N-ethyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarbothioamide hemihydrate and (E)-2-[(4-chloro-2H-chromen-3-yl)methylidene]-N-phenylhydrazinecarbothioamide. Retrieved from [Link]

-

ResearchGate. (2025). Preparation of Aliphatic Amines by the Leuckart Reaction | Request PDF. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Some Derivatives of Benzoyl and Furoyl Isothiocyanates and their Use in Synthesizing Heterocyclic Compounds1 | Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: 5-Nitroimidazole Derivatives as Possible Antibacterial and Antifungal Agents | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Crystal Structure and Non-covalent Interactions Analysis of Novel N-substituted Thiosemicarbazone | Request PDF. Retrieved from [Link]

-

Arkivoc. (n.d.). Hydrazinecarbothioamide group in the synthesis of heterocycles. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis, structure, and antifungal evaluation of some novel 1,2,4-triazolylmercaptoacetylthiosemicarbazide and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs. Retrieved from [Link]

-

Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines. (2009). Retrieved from [Link]

-

National Institutes of Health. (2023). 5-Nitrofuryl-containing Thiosemicarbazone Gold(I) Compounds: Synthesis, Stability Studies, and Anticancer Activity. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. hydrazides: Topics by Science.gov [science.gov]

- 7. 5-Nitrofuryl-containing Thiosemicarbazone Gold(I) Compounds: Synthesis, Stability Studies, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Hydrazinecarbothioamide Scaffolds in Medicinal Chemistry

Executive Summary

Hydrazinecarbothioamide, commonly referred to as the thiosemicarbazide moiety, represents a privileged scaffold in medicinal chemistry.[1][2][3][4] Its pharmacological versatility stems from its ability to function as a bidentate or tridentate ligand with transition metals (Fe, Cu, Zn), a property that is central to its mechanism of action in oncology and infectious disease. This guide provides a technical deep-dive into the synthesis, coordination chemistry, and mechanistic pharmacology of hydrazinecarbothioamide derivatives, with a specific focus on their role as Ribonucleotide Reductase (RNR) inhibitors and ROS generators.

Structural Chemistry & Coordination Dynamics

The Pharmacophore

The core structure of hydrazinecarbothioamide (

-

Tautomerism: The moiety exhibits thione-thiol tautomerism. In the solid state, the thione form predominates. In solution, particularly in the presence of metal ions, the thiol form facilitates coordination via the sulfur atom.

-

Coordination Geometry: Upon condensation with aldehydes or ketones to form thiosemicarbazones (TSCs) , the molecule typically acts as a tridentate ligand (N, N, S donor set). This "pincer" effect is critical for stabilizing transition metals, particularly Iron (Fe) and Copper (Cu), which drives the scaffold's redox activity.

Chemical Causality in Drug Design

The choice to incorporate a hydrazinecarbothioamide tail into a drug candidate is rarely arbitrary. It is a strategic decision to introduce metal-chelating capability into a hydrophobic backbone.

-

Why Iron? Cancer cells have a higher requirement for iron to fuel rapid DNA replication. Thiosemicarbazones sequester cellular iron, starving the tumor.

-

Why Copper? Copper complexes of TSCs often exhibit higher cytotoxicity than the free ligand due to their ability to catalyze the formation of reactive oxygen species (ROS).

Synthetic Architecture

The synthesis of hydrazinecarbothioamide derivatives generally proceeds via nucleophilic addition. The following workflow outlines the conversion of primary hydrazines to thiosemicarbazides, and subsequently to thiosemicarbazones.

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway from hydrazine precursors to bioactive thiosemicarbazones.[5][6]

Detailed Protocol: Synthesis of N(4)-Substituted Thiosemicarbazides

Objective: Synthesize 4-phenylthiosemicarbazide via the reaction of hydrazine hydrate and phenyl isothiocyanate.

Reagents:

-

Hydrazine hydrate (80% or 100%)

-

Phenyl isothiocyanate (1.0 eq)

-

Ethanol (Absolute)

-

Diethyl ether (for washing)

Protocol:

-

Preparation: Dissolve phenyl isothiocyanate (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

-

Causality: Ethanol is chosen as the solvent because it solubilizes the organic isothiocyanate while allowing the polar product to precipitate upon cooling, facilitating purification.

-

-

Addition: Add hydrazine hydrate (12 mmol, 1.2 eq) dropwise to the stirring solution at 0°C (ice bath).

-

Safety Note: The reaction is exothermic. Slow addition prevents thermal runaway and side reactions.

-

-

Reflux: Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 2–4 hours.

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The disappearance of the isothiocyanate spot indicates completion.

-

-

Isolation: Cool the reaction mixture to room temperature, then refrigerate at 4°C for 2 hours. The product will crystallize.

-

Purification: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL).

-

Self-Validation: The final product should be a white/off-white solid. A melting point check (expected ~140-145°C) confirms purity without immediate NMR.

-

-

Characterization:

-

IR: Look for C=S stretch at ~1200-1300 cm⁻¹ and N-H stretches at ~3100-3400 cm⁻¹.

-

1H NMR: Distinct singlets for N-H protons (typically

9.0–10.0 ppm) confirm the hydrazinecarbothioamide core.

-

Mechanistic Pharmacology

The therapeutic efficacy of hydrazinecarbothioamides, particularly in oncology, is driven by a "Double-Punch" mechanism: Iron Chelation and ROS Generation .

Ribonucleotide Reductase (RNR) Inhibition

RNR is the rate-limiting enzyme in DNA synthesis, converting ribonucleotides to deoxyribonucleotides (dNTPs).[7][8] The R2 subunit of RNR contains a tyrosyl radical stabilized by a diferric (Fe-O-Fe) center.[7]

-

Mechanism: Thiosemicarbazones (like Triapine) chelate the iron required for this center.[9]

-

Result: Destabilization of the tyrosyl radical

RNR inactivation

Redox Cycling and ROS

Upon binding iron, the resulting Fe(II)-TSC complex is redox-active. It reacts with molecular oxygen to generate superoxide radicals (

Mechanism of Action Diagram

Figure 2: Dual mechanism of action involving RNR inhibition and ROS-mediated cytotoxicity.

Therapeutic Case Study: Triapine

Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is the most clinically advanced hydrazinecarbothioamide derivative.

Comparative Activity Profile

Triapine demonstrates significantly higher potency than older agents like hydroxyurea. However, second-generation analogs like Dp44mT (di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone) have been developed to overcome resistance mechanisms (e.g., P-gp efflux).

Table 1: Comparative Pharmacological Features

| Feature | Triapine (3-AP) | Dp44mT |

| Primary Target | Ribonucleotide Reductase (RNR) | Lysosomal integrity / ROS |

| Metal Specificity | Iron (Fe) | Copper (Cu) & Iron (Fe) |

| MDR1 Substrate | Yes (Effluxed by P-gp) | No (Bypasses P-gp) |

| IC50 (A549 Lung) | ~1.4 µM | ~0.01 µM |

| Clinical Status | Phase II (Multiple Cancers) | Preclinical / Early Phase |

Clinical Insight

While Triapine showed promise, its clinical utility has been hampered by short plasma half-life and side effects like methemoglobinemia. This highlights the importance of the hydrazinecarbothioamide tail modification :

-

Adding bulky hydrophobic groups at the N4 position (as in Dp44mT) increases lipophilicity and lysosomal trapping, enhancing potency.

-

Modifying the N4-terminus affects the electron density of the sulfur, tuning the redox potential of the metal complex.

References

-

Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc. (2009). A comprehensive review on the synthetic utility of the hydrazinecarbothioamide moiety.

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. (2025). Detailed analysis of the anticancer mechanisms including apoptosis and ROS generation.

-

Distinct mechanisms of cell-kill by triapine and its terminally dimethylated derivative Dp44mT. PubMed. (2014). A pivotal study comparing the kinetics and mechanism of Triapine versus Dp44mT.

-

Thiosemicarbazones: the new wave in cancer treatment. PubMed. (2025). Review of the "new wave" of thiosemicarbazones and their redox activity.

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC. (2025). Experimental protocols for synthesis and antimicrobial testing.

Sources

- 1. turkjps.org [turkjps.org]

- 2. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Activity and Electrochemical Properties - Iron Complexes of the Anticancer Drug Triapine and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is Triapine used for? [synapse.patsnap.com]

- 9. Triapine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Solubility of N-allyl-2-(2-furoyl)hydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of N-allyl-2-(2-furoyl)hydrazinecarbothioamide. Given the absence of extensive published data on this specific molecule, this document establishes a predictive framework grounded in fundamental chemical principles and provides robust, field-proven methodologies for its empirical determination. This work is intended to empower researchers to confidently assess the solubility of this compound and similar chemical entities in various solvent systems, a critical step in drug discovery and development.

Executive Summary: Predicting and Determining Solubility

This compound is a complex organic molecule incorporating several functional groups that dictate its physicochemical properties, including solubility. The molecule's structure, featuring a furoyl ring, a hydrazinecarbothioamide (thiosemicarbazide) core, and an allyl group, suggests a nuanced solubility profile. This guide will first deconstruct the molecule's structural components to predict its behavior in polar protic, polar aprotic, and non-polar solvents. Subsequently, it will furnish detailed, step-by-step protocols for the experimental determination of its solubility, ensuring data integrity and reproducibility.

Theoretical Framework: A Structural Approach to Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] The polarity of a molecule, its capacity for hydrogen bonding, and its molecular size are the primary determinants of its solubility in a given solvent.

2.1 Molecular Structure Analysis of this compound

-

Furoyl Group: The furan ring is an aromatic heterocycle containing an oxygen atom, contributing to the molecule's polarity. The carbonyl group (C=O) attached to it is a hydrogen bond acceptor.

-

Hydrazinecarbothioamide (Thiosemicarbazide) Core: This is the most polar region of the molecule. The amine (NH) and hydrazine (NH-NH) moieties are capable of acting as both hydrogen bond donors and acceptors. The thiocarbonyl group (C=S) is a weaker hydrogen bond acceptor than its carbonyl counterpart but still contributes to the molecule's polarity. Thiosemicarbazide itself is soluble in water and alcohol.[2]

-

N-allyl Group: The allyl group (-CH2-CH=CH2) is a non-polar hydrocarbon chain. Its presence will decrease the molecule's overall polarity and reduce its solubility in highly polar solvents like water.

2.2 Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of multiple hydrogen bond donors and acceptors suggests that this compound will exhibit some solubility in these solvents. However, the non-polar allyl group and the overall molecular size may limit high solubility in water. Ethanol and methanol are predicted to be better solvents due to their lower polarity compared to water.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents can act as hydrogen bond acceptors but not donors. The polar nature of the furoyl and hydrazinecarbothioamide moieties suggests good solubility in solvents like DMSO and DMF, which are excellent at solvating large, polar organic molecules. In fact, DMSO is a common solvent for testing the biological activity of thiosemicarbazide derivatives.[3]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The significant polarity of the molecule makes it unlikely to be soluble in non-polar solvents. The non-polar allyl group is insufficient to overcome the polarity of the rest of the molecule.

-

Aqueous Acidic and Basic Solutions: The hydrazinecarbothioamide moiety may exhibit basic properties and could be protonated in acidic solutions, potentially increasing aqueous solubility. Similarly, the amide protons may be acidic enough to be deprotonated in a strong basic solution, forming a salt and enhancing aqueous solubility.[4]

Experimental Determination of Solubility

To obtain quantitative data, a systematic experimental approach is necessary. The following protocols are designed to provide accurate and reproducible solubility measurements.

3.1 Materials and Equipment

-

This compound (analytical standard)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

-

Solvents of interest (analytical grade)

3.2 Protocol 1: Qualitative Solubility Determination

This protocol provides a rapid assessment of solubility in various solvents.

-

Add approximately 1-2 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is considered "soluble" at that concentration. If a significant amount of solid remains, it is "insoluble." If some solid dissolves but not all, it is "partially soluble."

-

Repeat for a range of solvents.

3.3 Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.[5]

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial. The goal is to have undissolved solid remaining at equilibrium.

-

Add a known volume of the solvent to each vial.

-

Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Analyze the diluted sample to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL or mol/L.

3.4 Analytical Method Development (HPLC)

A reverse-phase HPLC method is generally suitable for a compound of this nature.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

Standard Curve: Prepare a series of standard solutions of known concentrations to generate a standard curve for quantification.

3.5 Data Presentation

The quantitative solubility data should be summarized in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| Dimethylformamide (DMF) | 25 | ||

| Acetonitrile | 25 | ||

| Hexane | 25 | ||

| 0.1 M HCl | 25 | ||

| 0.1 M NaOH | 25 |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantitative solubility determination process.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion and Future Directions

This guide provides a robust framework for understanding and determining the solubility of this compound. The predicted solubility profile, based on its chemical structure, suggests moderate solubility in polar protic solvents, good solubility in polar aprotic solvents, and poor solubility in non-polar solvents. The detailed experimental protocols provided will enable researchers to obtain reliable quantitative data.

For drug development professionals, understanding the solubility of this compound is a critical first step. Poor aqueous solubility can be a major hurdle in achieving adequate bioavailability. Future work could involve the use of co-solvents, pH adjustment, or formulation strategies to enhance the aqueous solubility of this compound for in vivo applications.

References

-

ResearchGate. (n.d.). Scheme for synthesis of N-(pyridin-2-yl)hydrazinecarbothioamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Structural Characterzation and Antibacterial Activity of 2-Furoyl Acetone Hydrazone Complekes with Some Bivalent Metal Ions. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Lipophilicity Studies on Thiosemicarbazide Derivatives. Retrieved from [Link]

-

Turkish Journal of Pharmaceutical Sciences. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Biological Activities of Hydrazone Derivatives. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Arkivoc. (n.d.). Hydrazinecarbothioamide group in the synthesis of heterocycles. Retrieved from [Link]

-

ResearchGate. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Thiosemicarbazide. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Semicarbazide and thiosemicarbazide containing butylated hydroxytoluene moiety: new potential antioxidant additives for. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiosemicarbazide. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

YouTube. (2023). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

PubMed. (2020). Synthesis of N-2(5H)-furanonyl sulfonyl hydrazone derivatives and their biological evaluation in vitro and in vivo activity against MCF-7 breast cancer cells. Retrieved from [Link]

-

DergiPark. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Retrieved from [Link]

-

MDPI. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent free synthesis of hydrazine carbothioamide derivatives as a precursor in the preparation of new mononuclear Mn(II), Cu(II), and Zn(II) complexes: Spectroscopic characterizations. Retrieved from [Link]

-

PubMed. (2022). Phenolic furanochromene hydrazone derivatives: Synthesis, antioxidant activity, ferroptosis inhibition, DNA cleavage and DNA molecular docking studies. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Hydrazinecarbothioamide, N-ethyl- (CAS 13431-34-0). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and spectral characteristics of N-(2. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for N-allyl-2-(2-furoyl)hydrazinecarbothioamide as a Ligand in Metal Complex Formation

Introduction: The Versatility of Hydrazinecarbothioamides in Coordination Chemistry and Drug Discovery

Hydrazinecarbothioamides, a class of thiosemicarbazone derivatives, are renowned for their versatile coordination capabilities and significant pharmacological potential. These organic ligands, featuring a core structure with nitrogen and sulfur donor atoms, readily form stable complexes with a wide array of transition metal ions. This chelation often leads to a significant enhancement of their inherent biological activities, a phenomenon that has garnered considerable interest in the field of medicinal chemistry. The resulting metal complexes have demonstrated a broad spectrum of bio-activities, including antimicrobial, antifungal, antiviral, and antitumor properties.

The furoyl moiety, derived from 2-furoic acid, introduces an additional oxygen donor site, potentially allowing for varied coordination modes. The N-allyl group can also influence the steric and electronic properties of the ligand and its metal complexes, which in turn can modulate their biological efficacy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of N-allyl-2-(2-furoyl)hydrazinecarbothioamide and its metal complexes.

Part 1: Synthesis of the Ligand: this compound

The synthesis of this compound is a straightforward and efficient process, typically achieved through the nucleophilic addition of 2-furoic acid hydrazide to allyl isothiocyanate.

Causality of Experimental Choices:

-

Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point, which facilitates the reaction without the need for high-pressure apparatus.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Stoichiometry: Equimolar amounts of the reactants are used to ensure complete conversion and minimize side products.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask, dissolve 2-furoic acid hydrazide (1 molar equivalent) in absolute ethanol.

-

Addition of Isothiocyanate: To the stirred solution, add allyl isothiocyanate (1 molar equivalent) dropwise at room temperature.

-

Reaction Condition: Heat the resulting mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][2]

-

Product Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid product is then collected by filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Drying: Dry the purified product in a vacuum desiccator over anhydrous calcium chloride.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Part 2: Formation of Metal Complexes

The synthesized ligand can act as a chelating agent to form stable complexes with various transition metals. The coordination can occur through the sulfur atom and a nitrogen atom of the hydrazine moiety.

Causality of Experimental Choices:

-

Metal Salts: Chloride or acetate salts of metals like Cu(II), Ni(II), Co(II), and Zn(II) are commonly used as they are readily soluble in alcoholic solvents.

-

Solvent: Methanol or ethanol are suitable solvents for both the ligand and the metal salts.

-

Stoichiometry: The ligand to metal ratio is typically 2:1, leading to the formation of [M(L)₂] type complexes.

-

pH Adjustment: In some cases, the addition of a weak base (e.g., sodium acetate) may be necessary to facilitate the deprotonation of the ligand for coordination.

Experimental Protocol: Synthesis of Metal Complexes

-

Ligand Solution: Dissolve this compound (2 molar equivalents) in hot ethanol.

-

Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, or ZnCl₂; 1 molar equivalent) in ethanol.

-

Complexation: Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

-

Reaction Condition: Heat the resulting mixture to reflux for 2-4 hours. A change in color or the formation of a precipitate usually indicates complex formation.

-

Product Isolation: Cool the mixture to room temperature. Collect the precipitated metal complex by filtration.

-

Purification: Wash the complex with ethanol and then with diethyl ether to remove any impurities.

-

Drying: Dry the final product in a vacuum desiccator.

Diagram of the Metal Complex Formation Workflow:

Caption: Workflow for the synthesis of metal complexes.

Part 3: Characterization of the Ligand and its Metal Complexes

Thorough characterization is crucial to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic and analytical techniques is employed.

| Technique | Ligand (Expected Observations) | Metal Complex (Expected Observations) | Inference |

| FT-IR (cm⁻¹) | ν(N-H) ~3150-3300, ν(C=O) ~1650, ν(C=S) ~840 | Shift in ν(C=S) and disappearance or shift of some ν(N-H) bands. Appearance of new ν(M-N) and ν(M-S) bands at lower frequencies. | Confirms coordination of the metal to the sulfur and nitrogen atoms. |

| ¹H-NMR (ppm) | Signals for furan, allyl, and N-H protons. | Broadening or disappearance of N-H proton signals. Shifts in the signals of protons adjacent to the coordination sites. | Confirms the coordination of the ligand to the metal ion. |

| UV-Vis Spectroscopy | π → π* and n → π* transitions. | Shift in ligand-based transitions and appearance of d-d transition bands in the visible region for transition metal complexes. | Provides information about the electronic environment of the metal ion and the ligand. |

| Elemental Analysis | %C, %H, %N, %S should match the calculated values. | %C, %H, %N, %S, and %M should match the calculated values for the proposed complex formula. | Confirms the stoichiometry of the ligand and the metal complex. |

| Molar Conductance | Low conductivity in a suitable solvent. | Low conductivity in a suitable solvent, indicating a non-electrolytic nature. | Determines whether the anions are inside or outside the coordination sphere. |

Part 4: Potential Applications in Drug Development

Thiosemicarbazone-based ligands and their metal complexes are a promising class of compounds for drug development due to their wide range of biological activities. The chelation with metal ions often enhances their therapeutic potential.

Antimicrobial Activity

Thiosemicarbazones and their metal complexes have shown significant activity against a variety of bacteria and fungi.[3][4] The mechanism of action is often attributed to the disruption of cellular processes through chelation of essential metal ions or by inhibiting enzymes.[4] The this compound complexes could be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC).

Antitumor Activity

Many thiosemicarbazone metal complexes exhibit potent anticancer activity.[5][6] Their mode of action can involve the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, or the induction of oxidative stress leading to apoptosis in cancer cells.[5] The synthesized complexes can be evaluated for their cytotoxic effects on various cancer cell lines.

Logical Pathway for Biological Evaluation:

Caption: Logical workflow for the biological evaluation of the synthesized complexes.

Conclusion

This compound is a versatile ligand that can be readily synthesized and used to form a variety of metal complexes. These complexes hold significant promise for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The protocols and insights provided in this document offer a solid foundation for researchers to explore the potential of this fascinating class of compounds.

References

-

Pahontu, E., Julea, F., Rosu, T., Gulea, V., & Cîrcu, V. (2015). Complexes of 3d Metal Ions with Thiosemicarbazones: Synthesis and Antimicrobial Activity. Molecules, 20(4), 5636-5663. [Link]

-

Patel, K. D., Prajapati, S. M., & Panchal, P. K. (2023). Metal Complexes of Semicarbazone and Thiosemicarbazone with Vanillin and 2-acetyl furan: Synthesis and Characterization with Preliminary Anti-bacterial and Anti-fungal Activities. Oriental Journal of Chemistry, 39(4), 983-991. [Link]

-

Kulyashova, A. A., et al. (2021). Reaction of diphenylphosphinal formic acid hydrazide with isothiocyanates. Russian Chemical Bulletin, 70(9), 1775-1782. [Link]

-

Kowol, C. R., et al. (2021). Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells. International Journal of Molecular Sciences, 22(6), 3077. [Link]

-

Dincel, E. D., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 20(5), 336-345. [Link]

-

Suman, S., & Singh, R. (2018). Synthesis and Characterization of Thiosemicarbazone Metal Complexes. International Journal of Engineering Technology Science and Research, 5(4), 627-633. [Link]

-

Dincel, E. D., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link]

-

El-Gamel, N. E. A. (2019). Novel thiosemicarbazone derivatives and their metal complexes: Recent development. Journal of Sulfur Chemistry, 40(6), 713-737. [Link]

-

Heacock, D. J., & Taylor, E. C. (1968). The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part II. Reaction with some alkyl hydrazones. Journal of the Chemical Society C: Organic, 1803-1806. [Link]

-

S. S. Hassan, et al. (2024). Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. International Journal of Molecular Sciences, 25(3), 1509. [Link]

-

Velisek, J., & Davidek, J. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3530-3535. [Link]

-

Singh, R., & Suman, S. (2023). Development of Nickel(II) Thiosemicarbazone Complexes as Potential Antibacterial Agents: Microwave Assisted Synthesis, Spectral Characterization and Antibacterial Studies. Oriental Journal of Chemistry, 39(5), 1279-1286. [Link]

-

Velisek, J., & Davidek, J. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. SciSpace. [Link]

-

Dincel, E. D., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link]

-

Beraldo, H., & Gambino, D. (2004). Thiosemicarbazone Metal Complexes: From Structure to Activity. Mini-Reviews in Medicinal Chemistry, 4(1), 31-39. [Link]

-

Wu, H., et al. (2015). The Hydrolysis of allyl isothiocyanate under alkaline condition at 27 C. Food Chemistry, 188, 517-523. [Link]

-

Rapheal, P. F., et al. (2005). N-(Pyridin-2-yl)hydrazinecarbothioamide. Acta Crystallographica Section E: Structure Reports Online, 61(7), o2243-o2245. [Link]

-

Rapheal, P. F., et al. (2015). Pyridyl thiosemicarbazide: Synthesis, crystal structure, DFT/B3LYP, molecular docking studies and its biological investigations. Journal of Molecular Structure, 1098, 35-45. [Link]

Sources

- 1. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. turkjps.org [turkjps.org]

- 3. Metal Complexes of Semicarbazone and Thiosemicarbazone with Vanillin and 2-acetyl furan: Synthesis and Characterization with Preliminary Anti-bacterial and Anti-fungal Activities – Oriental Journal of Chemistry [orientjchem.org]

- 4. Development of Nickel(II) Thiosemicarbazone Complexes as Potential Antibacterial Agents: Microwave Assisted Synthesis, Spectral Characterization and Antibacterial Studies – Oriental Journal of Chemistry [orientjchem.org]

- 5. Complexes of 3dn Metal Ions with Thiosemicarbazones: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of N-allyl-2-(2-furoyl)hydrazinecarbothioamide

Abstract

This comprehensive guide provides detailed techniques and protocols for the purification of synthesized N-allyl-2-(2-furoyl)hydrazinecarbothioamide, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. Recognizing the critical importance of sample purity in subsequent biological and pharmacological assays, this document outlines a systematic approach to remove common impurities derived from its synthesis. Methodologies covered include recrystallization and column chromatography, supported by protocols for purity assessment using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic analysis. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to obtain highly pure this compound, ensuring the reliability and reproducibility of their research data.

Introduction: The Imperative of Purity

This compound belongs to the thiosemicarbazide class of compounds, which are widely recognized as versatile precursors in the synthesis of various heterocyclic systems.[1] Molecules containing the thiosemicarbazide scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs. The synthesis of this compound is typically achieved through the condensation reaction between 2-furoic acid hydrazide and allyl isothiocyanate.[1]

Understanding the Synthetic Landscape and Potential Impurities

A logical approach to purification begins with an understanding of the synthetic route and the likely impurities that may arise. The primary synthesis of this compound involves the reaction of 2-furoic acid hydrazide with allyl isothiocyanate, commonly in a solvent like ethanol under reflux.

Reaction Scheme:

Furan-2-carbohydrazide + Allyl isothiocyanate → this compound

Based on this, the primary impurities to consider are:

-

Unreacted 2-furoic acid hydrazide: A polar starting material that may persist if the reaction does not go to completion.

-

Unreacted allyl isothiocyanate: A volatile and less polar starting material.

-

Side-products: Potential side-products from the degradation of starting materials or the target compound under the reaction conditions.

The purification strategy should, therefore, be designed to effectively separate the desired product from these substances with differing polarities and chemical properties.

Purification Workflow: A Multi-faceted Approach

A systematic workflow ensures the efficient and effective purification of the target compound. The following diagram illustrates the logical progression from crude product to a highly purified sample ready for analysis and biological testing.

Caption: Overall purification and analysis workflow.

Primary Purification: Recrystallization

Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

For thiosemicarbazide derivatives, ethanol and aqueous ethanol mixtures are often effective recrystallization solvents.

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is the first-line approach for purifying this compound.

Caption: Step-by-step recrystallization protocol.

Detailed Steps:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat ethanol to its boiling point. Add the hot ethanol portion-wise to the crude product with swirling until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot gravity filtration to remove the charcoal.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Secondary Purification: Column Chromatography

If recrystallization fails to yield a product of sufficient purity, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

Principle: Less polar compounds travel down the column faster, while more polar compounds are retained more strongly by the polar silica gel. For this compound, a moderately polar compound, a solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate, is a good starting point.

Protocol 2: Silica Gel Column Chromatography

-

TLC Analysis: Before running a column, determine the optimal mobile phase using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4.

-

Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column.

-

Sample Loading: Dissolve the semi-pure compound in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

-

Elution: Elute the column with the mobile phase, collecting fractions in test tubes.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purity Assessment: A Triad of Techniques

Verifying the purity of the final product is a critical step. A combination of methods should be employed to provide a comprehensive assessment.

Caption: Logic of purity and structure verification.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to assess the purity of a sample. A pure compound should appear as a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities.

Melting Point Determination